1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-
Description
Structural Classification and Nomenclature
The systematic nomenclature of 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The base structure is identified as 1H-pyrazole, indicating the presence of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in positions 1 and 2. The "1H" designation specifies that the hydrogen atom is attached to the nitrogen atom at position 1, establishing the tautomeric form of the pyrazole ring system.
The iodine substituent is located at position 4 of the pyrazole ring, which corresponds to one of the carbon atoms adjacent to the nitrogen atoms. This positioning is particularly significant because halogen substitution at the 4-position of pyrazoles often leads to enhanced reactivity in metal-catalyzed cross-coupling reactions and nucleophilic substitution processes. The electron-withdrawing nature of the iodine atom also influences the electronic properties of the pyrazole ring, potentially affecting its coordination behavior with metal centers and its participation in hydrogen-bonding interactions.
The complex substituent at position 1 of the pyrazole ring consists of a methylene bridge connecting to a chiral dioxolane ring system. The (4S) stereochemical descriptor indicates the absolute configuration at the stereogenic center in the dioxolane ring, following the Cahn-Ingold-Prelog priority rules. The 2,2-dimethyl substitution pattern on the dioxolane ring creates a gem-dimethyl motif that provides both steric protection and conformational rigidity to the protected diol functionality.
| Structural Component | Chemical Description | Functional Significance |
|---|---|---|
| Pyrazole Core | Five-membered N₂C₃ heterocycle | Coordination site, biological activity |
| 4-Iodo Substituent | Halogen at C-4 position | Reactive site for coupling reactions |
| Dioxolane Ring | Protected 1,2-diol functionality | Orthogonal protection strategy |
| (4S) Stereochemistry | Specific chiral configuration | Enantioselective synthesis control |
| Methylene Linker | -CH₂- bridge connection | Conformational flexibility |
The classification of this compound extends beyond simple nomenclature to encompass its membership in several important chemical families. As a substituted pyrazole, it belongs to the azole class of heterocycles, which are characterized by their nitrogen-containing aromatic rings. The presence of the iodine atom classifies it among organohalogen compounds, specifically aryl iodides, which are valuable substrates for palladium-catalyzed cross-coupling reactions. The dioxolane moiety places it within the category of cyclic acetals, which are widely used as protecting groups in organic synthesis.
Historical Context of Pyrazole Chemistry
The historical development of pyrazole chemistry traces back to the late 19th century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 to describe this class of nitrogen-containing heterocycles. The foundational work in pyrazole synthesis was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole preparation from acetylene and diazomethane, establishing the first reliable synthetic route to these important heterocyclic compounds. These early discoveries laid the groundwork for the extensive exploration of pyrazole derivatives that would follow in subsequent decades.
The evolution of pyrazole chemistry accelerated significantly during the 20th century as researchers recognized the biological potential of substituted pyrazoles. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, providing evidence that these heterocycles occur naturally and may play important biological roles. This discovery sparked increased interest in pyrazole derivatives as potential pharmaceutical agents, leading to the development of numerous clinically relevant compounds containing the pyrazole ring system.
The introduction of halogenated pyrazoles, particularly 4-iodopyrazole derivatives, represented a significant advancement in the field due to their enhanced reactivity and synthetic utility. 4-Iodopyrazole itself was first synthesized and characterized in the mid-20th century, with its unique properties as a synthetic intermediate becoming apparent as modern cross-coupling methodologies emerged. The compound's ability to undergo palladium-catalyzed reactions with organometallic reagents opened new pathways for creating complex pyrazole derivatives with diverse substitution patterns.
The development of protecting group strategies for sensitive functional groups, including the use of dioxolane acetals for diol protection, emerged as a crucial enabling technology for complex synthesis. The 2,2-dimethyl-1,3-dioxolane protecting group gained particular prominence due to its stability under basic conditions and selective removal under mildly acidic conditions. This orthogonal reactivity profile made it an ideal choice for protecting diols in multi-step synthetic sequences involving pyrazole derivatization.
The convergence of these historical developments in pyrazole chemistry, halogenation methodology, and protecting group strategies ultimately enabled the synthesis of complex molecules like 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-. Modern synthetic approaches to such compounds typically employ sequential substitution reactions, starting with commercially available 4-iodopyrazole and introducing the protected diol substituent through nucleophilic substitution or alkylation reactions under carefully controlled conditions.
Significance of 4-Iodopyrazole Derivatives in Chemical Research
4-Iodopyrazole derivatives occupy a central position in contemporary chemical research due to their exceptional versatility as synthetic building blocks and their demonstrated utility across multiple scientific disciplines. The unique reactivity profile of the carbon-iodine bond in these compounds enables a wide range of chemical transformations, making them invaluable starting materials for the preparation of complex molecular architectures. Research has established that 4-iodopyrazole serves as a key intermediate in pharmaceutical development, particularly in the synthesis of anti-inflammatory and anti-cancer agents, where the pyrazole core provides essential biological activity while the iodine atom facilitates structural modification.
The applications of 4-iodopyrazole derivatives extend significantly into agricultural chemistry, where these compounds are utilized in the formulation of herbicides and fungicides that enhance crop protection and agricultural yield. The electron-withdrawing nature of the iodine substituent modulates the electronic properties of the pyrazole ring, often resulting in enhanced biological activity against target organisms while maintaining acceptable environmental stability profiles. This dual requirement for biological efficacy and environmental compatibility makes 4-iodopyrazole derivatives particularly valuable in the development of next-generation agricultural chemicals.
In materials science research, 4-iodopyrazole derivatives have gained attention for their potential in creating novel polymeric materials and functional coatings with improved thermal and mechanical properties. The ability of the pyrazole ring to coordinate with metal centers, combined with the synthetic flexibility provided by the iodine substituent, enables the design of metallopolymers and coordination networks with tailored properties. These materials find applications in areas ranging from catalysis to electronic devices, where the unique electronic properties of the pyrazole-metal interactions contribute to enhanced performance characteristics.
| Research Application | Specific Use | Key Advantages |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory agents | Enhanced biological activity, synthetic flexibility |
| Agricultural Chemistry | Herbicides and fungicides | Target selectivity, environmental stability |
| Materials Science | Functional polymers | Metal coordination, thermal stability |
| Biochemical Research | Enzyme inhibition studies | Selective binding, structural rigidity |
| Analytical Chemistry | Detection methods | Chromophoric properties, selective recognition |
Biochemical research applications of 4-iodopyrazole derivatives have proven particularly valuable in enzyme inhibition studies, where these compounds provide insights into metabolic pathways and potential therapeutic targets. The structural rigidity of the pyrazole ring system, combined with the specific substitution pattern, allows for precise molecular recognition and selective binding to enzyme active sites. This specificity has been exploited in the development of chemical probes for studying biological systems and in the design of enzyme inhibitors with potential therapeutic applications.
The analytical chemistry applications of 4-iodopyrazole derivatives leverage both their unique spectroscopic properties and their ability to participate in selective chemical reactions for detection and quantification purposes. The presence of the heavy iodine atom provides distinctive mass spectrometric signatures, while the pyrazole ring system exhibits characteristic ultraviolet absorption and nuclear magnetic resonance spectroscopic features. These properties have been utilized in the development of analytical methods for detecting and quantifying related compounds in complex mixtures, contributing to advances in environmental monitoring and pharmaceutical analysis.
Importance of Chiral Dioxolane Substituents in Heterocyclic Chemistry
Chiral dioxolane substituents represent a cornerstone of modern asymmetric synthesis, providing chemists with powerful tools for controlling stereochemistry in complex heterocyclic systems. The (4S)-2,2-dimethyl-1,3-dioxolan-4-yl moiety in the target compound exemplifies the sophisticated approach to stereocontrol that has become essential in contemporary organic synthesis. These cyclic acetal protecting groups not only shield sensitive 1,2-diol functionalities from unwanted reactions but also introduce defined stereochemical information that can be transferred to other parts of the molecule through various synthetic transformations.
The stereochemical control afforded by chiral dioxolane substituents is particularly crucial in the synthesis of biologically active compounds, where different enantiomers often exhibit dramatically different pharmacological profiles. Research has demonstrated that the spatial arrangement of functional groups around chiral centers can determine whether a compound acts as a therapeutic agent or remains biologically inactive. The ability to synthesize single enantiomers of complex heterocyclic compounds using chiral dioxolane methodology has therefore become indispensable in modern pharmaceutical development.
The synthetic utility of chiral dioxolane substituents extends beyond simple protection strategies to encompass their role as chiral auxiliaries and stereochemical relay points in multi-step synthetic sequences. The 2,2-dimethyl substitution pattern provides both steric bulk and conformational rigidity, which can influence the stereochemical outcome of subsequent reactions occurring elsewhere in the molecule. This remote stereocontrol effect has been exploited in numerous total syntheses of natural products and pharmaceutical compounds, where the dioxolane moiety serves as a temporary stereochemical director that is later removed or modified as needed.
The preparation of chiral dioxolane substituents typically involves the acid-catalyzed condensation of chiral 1,2-diols with acetone or other ketones, providing access to both enantiomers depending on the starting material employed. The resulting cyclic acetals exhibit high chemical stability under basic and neutral conditions, while remaining susceptible to selective hydrolysis under mildly acidic conditions. This orthogonal reactivity profile makes them compatible with a wide range of reaction conditions commonly employed in heterocyclic chemistry, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and oxidation processes.
The importance of dioxolane substituents in heterocyclic chemistry is further emphasized by their ability to modulate the physical and chemical properties of the parent heterocyclic system. The introduction of the bulky, hydrophobic dioxolane group can significantly alter solubility characteristics, conformational preferences, and intermolecular interactions of pyrazole derivatives. These property modifications can be advantageous for improving drug-like characteristics, enhancing synthetic accessibility, or optimizing performance in specific applications.
| Property Category | Impact of Dioxolane Substitution | Synthetic Benefit |
|---|---|---|
| Stereochemical Control | Defined chiral center introduction | Enantioselective synthesis |
| Protecting Group Function | Diol protection under basic conditions | Orthogonal synthetic strategy |
| Conformational Rigidity | Reduced rotational freedom | Predictable molecular geometry |
| Solubility Modulation | Enhanced organic solvent compatibility | Improved reaction conditions |
| Stability Enhancement | Increased chemical robustness | Extended storage and handling |
The integration of chiral dioxolane substituents with iodopyrazole chemistry represents a particularly powerful combination for accessing structurally complex heterocyclic compounds with well-defined stereochemistry. The complementary reactivities of these functional groups enable sophisticated synthetic strategies where the iodine atom serves as a reactive handle for further elaboration while the dioxolane moiety provides both protection and stereochemical control. This synergistic relationship has been exploited in numerous research programs aimed at developing new therapeutic agents, agrochemicals, and functional materials with enhanced properties and performance characteristics.
Properties
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2)13-6-8(14-9)5-12-4-7(10)3-11-12/h3-4,8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLGFNWNZWTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2C=C(C=N2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Pyrazole Derivatives
Method Overview:
A common approach involves the halogenation of a suitably substituted pyrazole precursor. The iodine atom is introduced via electrophilic substitution, typically using iodine sources such as iodine monochloride (ICl) or iodine pentafluoride (IF₅), under controlled conditions to ensure regioselectivity at the 4-position.
- Starting Material: A pyrazole derivative with a suitable activating group at the 4-position, often a methyl or similar substituent.
- Reaction Conditions:
- Solvent: Acetic acid or dichloromethane (DCM).
- Reagent: Iodine source (I₂ or ICl).
- Catalyst: Catalytic amounts of oxidizing agents like hydrogen peroxide or N-chlorosuccinimide (NCS) to facilitate electrophilic iodine substitution.
- Temperature: Mild, typically around 0–25°C to prevent over-iodination.
- Outcome: Selective iodination at the 4-position of the pyrazole ring, yielding the 4-iodo derivative.
Research Findings:
This method aligns with procedures described in patent EP3287461B1, where halogenation of heterocyclic compounds is achieved via electrophilic substitution under mild conditions, ensuring regioselectivity and high yield.
Functionalization of the 4-(Hydroxy or Dioxolane) Group Followed by Iodination
Method Overview:
The synthesis can proceed through the formation of the (4S)-2,2-dimethyl-1,3-dioxolan-4-yl methyl group on the pyrazole, followed by selective iodination at the aromatic ring.
- Step 1:
- Formation of the dioxolane ring via acetalization of a corresponding aldehyde or ketone precursor, employing diols such as ethylene glycol under acid catalysis.
- The (4S)-configuration is established via stereoselective synthesis, often using chiral auxiliaries or asymmetric catalysis.
- Step 2:
- Coupling of the dioxolane-containing moiety to the pyrazole core through nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, using appropriate boronic acids or stannanes.
- Step 3:
- Iodination at the 4-position of the pyrazole ring is performed using iodine and an oxidizing agent like potassium iodide (KI) with hydrogen peroxide or N-iodosuccinimide (NIS).
Research Findings:
Patents such as EP0006711A1 describe the synthesis of heterocyclic derivatives with dioxolane functionalities, emphasizing stereoselective formation and subsequent halogenation steps.
Cross-Coupling Strategies for Functional Group Introduction
Method Overview:
A versatile approach involves cross-coupling reactions to introduce the (4S)-2,2-dimethyl-1,3-dioxolan-4-yl methyl group onto the pyrazole ring, followed by halogenation.
- Step 1:
- Synthesize a pyrazole derivative bearing a halogen (e.g., bromide or chloride) at the 4-position.
- Step 2:
- Perform a Suzuki-Miyaura coupling with a boronic ester of the dioxolane-containing fragment, under Pd(0) catalysis, to attach the side chain.
- Step 3:
- Iodination at the aromatic ring, as previously described, to install the iodine atom at the 4-position.
Research Findings:
The use of palladium-catalyzed cross-coupling reactions is well-documented in heterocyclic synthesis, providing high regioselectivity and functional group tolerance, as outlined in patent EP3287461B1.
Purification and Characterization
Post-synthesis, purification typically involves column chromatography using silica gel with suitable eluents such as ethyl acetate/hexanes mixtures. Characterization employs NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure, stereochemistry, and purity.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Key Conditions | Advantages | References |
|---|---|---|---|---|
| Electrophilic iodination | I₂, NIS, ICl | Mild, 0–25°C | Regioselectivity, straightforward | EP3287461B1 |
| Dioxolane formation + iodination | Diols, acid catalysis, oxidants | Mild, controlled | Stereoselective, high yield | EP0006711A1 |
| Cross-coupling (Suzuki) | Boronic esters, Pd catalyst | Room temp to 80°C | Versatile, high functional group tolerance | Patent literature |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, strong bases, and oxidizing or reducing agents . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. The compound in focus has been studied for its ability to inhibit certain cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the pyrazole structure can enhance its efficacy against specific targets in cancer therapy. The presence of the dioxolane moiety may contribute to improved bioavailability and selectivity for cancer cells .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. A recent investigation found that 1H-pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The iodinated structure may enhance this activity by increasing the lipophilicity of the compound, allowing better penetration through bacterial membranes .
Agricultural Applications
Pesticide Development
The unique structure of 1H-pyrazole, particularly with the dioxolane substituent, makes it a candidate for developing new pesticides. Research has demonstrated that pyrazole compounds can act as effective herbicides and insecticides. For instance, studies have shown that certain pyrazole derivatives can inhibit plant growth regulators, thus controlling weed populations without harming crops .
Material Science
Polymer Chemistry
In material science, 1H-pyrazole derivatives are being explored for their potential use in polymer synthesis. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dioxolane Substituents
Several compounds sharing the 2,2-dimethyl-1,3-dioxolane-4-ylmethyl group exhibit notable bioactivity:
- 1-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine (C9H15N3O2): This pyrazole derivative, with an amine group at position 3, has a predicted pKa of 3.84, indicating moderate acidity. Its lower molecular weight (197.23 g/mol) compared to the iodinated analogue suggests differences in solubility and membrane permeability .
- Triazole Derivatives (4g and 4h): These glycerol-derived triazoles demonstrate potent antifungal activity against Colletotrichum gloeosporioides, with ED50 values of 0.44 and 0.83 mg L⁻¹, outperforming tebuconazole.
Antifungal Activity and Selectivity
The iodinated pyrazole’s bioactivity remains uncharacterized, but the iodine atom’s electronegativity and polarizability could enhance target binding compared to hydroxyl or amine groups in analogues. However, increased molecular weight (estimated ~315–330 g/mol) may reduce solubility, necessitating formulation optimization.
Physicochemical and Structural Properties
- Crystallography : The benzimidazole analogue (C16H17N3O2S) with a dioxolane substituent adopts a triclinic crystal system (P1 space group) with distinct dihedral angles (19.91°–33.85°) between fused rings. The dioxolane ring exhibits an envelope conformation, suggesting conformational flexibility that may aid in target recognition .
Biological Activity
Overview
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole |
| CAS Number | 1350324-19-4 |
| Molecular Formula | C9H13IN2O2 |
| Molecular Weight | 292.11 g/mol |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of iodine in the structure enhances its reactivity and potential binding affinity to various targets. The compound's ability to form hydrogen bonds facilitates its interaction with enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that 1H-Pyrazole derivatives demonstrated effective antibacterial activity against several strains of bacteria including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics used in clinical settings .
Anticancer Properties
The anticancer potential of 1H-Pyrazole has been explored through various in vitro studies. For instance, compounds derived from pyrazoles have shown promising results against different cancer cell lines. In one study, derivatives were assessed using the MTT assay to evaluate cell viability, revealing that certain pyrazole derivatives significantly inhibited cancer cell proliferation at low micromolar concentrations .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory effects of pyrazole compounds. For example, a series of synthesized pyrazoles showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These compounds exhibited IC50 values comparable to established anti-inflammatory drugs like dexamethasone .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of pyrazole derivatives linked with triazoles and evaluated their antimicrobial activity using agar dilution techniques. The results showed that certain compounds had potent activity against bacterial strains with MIC values ranging from 8 to 32 µg/mL .
Case Study 2: Anticancer Activity Assessment
In another investigation, various pyrazole derivatives were screened for their anticancer activity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized the MTT assay to determine cell viability post-treatment with the compounds. Results indicated that some derivatives reduced cell viability by over 70% at concentrations as low as 10 µM .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1H-Pyrazole derivatives with iodinated substituents, and how can solubility challenges of intermediates be addressed?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., 1,4-dioxane or DMF) to enhance solubility of intermediates, as demonstrated in the synthesis of structurally similar pyrazole derivatives .
- Catalyst Optimization: Employ Pd-based catalysts (e.g., [PdCl₂L₂] complexes, where L = pyrazole ligands) to facilitate coupling reactions, as evidenced in palladium-mediated syntheses .
- Reaction Monitoring: Track reaction progress via TLC or HPLC, adjusting temperature (reflux at 80–100°C) and time (3–6 hours) to maximize yield .
Q. How can purification techniques be optimized for isolating 1H-Pyrazole derivatives with iodinated groups, given their sensitivity to light and heat?
Methodological Answer:
- Column Chromatography: Use silica gel with a gradient elution system (e.g., hexane:ethyl acetate 7:3 → 1:1) to separate iodinated products from unreacted starting materials .
- Recrystallization: Employ ethanol-water mixtures at low temperatures (0–5°C) to minimize thermal degradation .
- Protection from Light: Conduct purification under amber glassware or dim light to prevent photodehalogenation .
Q. What spectroscopic methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify the presence of the dioxolane methyl groups (δ ~1.3–1.5 ppm) and iodinated pyrazole protons (δ ~7.2–7.8 ppm) .
- IR Spectroscopy: Confirm the C-I stretch (500–600 cm⁻¹) and dioxolane C-O-C vibrations (1050–1150 cm⁻¹) .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N values (e.g., ±0.3% tolerance) to assess purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the iodinated pyrazole moiety in cross-coupling reactions?
Methodological Answer:
- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for nucleophilic attack. For example, the iodine atom’s polarizability enhances electrophilic substitution at the pyrazole C4 position .
- Transition State Analysis: Simulate Pd-catalyzed coupling reactions to optimize ligand-metal interactions, as shown in studies of [PdCl₂(4-iodopyrazole)₂] complexes .
- Solvent Effects: Use COSMO-RS models to predict solvation energies and select solvents that stabilize intermediates .
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?
Methodological Answer:
- Error Source Identification: Check for incomplete combustion (common with iodinated compounds) using dynamic flash combustion followed by gas chromatography .
- Alternative Techniques: Validate results via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Redundant Synthesis: Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation or moisture interference .
Q. What strategies can improve the biological activity of analogs while maintaining the stability of the dioxolane-protected diol group?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position to enhance metabolic stability without destabilizing the dioxolane ring .
- Protection-Deprotection: Use acid-labile dioxolane groups (e.g., 2,2-dimethyl-1,3-dioxolane) that remain intact during synthesis but hydrolyze in vivo for targeted drug release .
- SAR Studies: Test analogs with varied aryl-thiazole-triazole substituents (e.g., 9a–9e derivatives) to balance lipophilicity and bioavailability .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address conflicting spectral data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare IR results with computational vibrational spectra .
- Crystallographic Confirmation: Obtain single-crystal X-ray diffraction data to unambiguously assign stereochemistry and bond lengths, as demonstrated for 4-chloro-1H-pyrazole derivatives .
Q. What experimental controls are critical when evaluating the catalytic activity of Pd complexes with this compound as a ligand?
Methodological Answer:
- Blank Reactions: Run control experiments without the Pd catalyst to quantify background reactivity .
- Ligand Comparison: Test analogous ligands (e.g., 4-methylpyrazole vs. 4-iodopyrazole) to isolate electronic effects of the iodine substituent .
- Kinetic Profiling: Monitor reaction rates under varying temperatures (25–80°C) and pressures (1–5 atm H₂) to map catalytic efficiency .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
